molecular formula C18H21N3O2S B2829166 4-ethyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide CAS No. 868978-94-3

4-ethyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide

Cat. No. B2829166
CAS RN: 868978-94-3
M. Wt: 343.45
InChI Key: BQAJYFZEMFJRHA-UHFFFAOYSA-N
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Description

“4-ethyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide” is a complex organic compound. It belongs to the class of organic compounds known as benzenesulfonamides . These are organic compounds containing a sulfonamide group that is S-linked to a benzene ring . The compound also contains an imidazole ring fused to a pyridine ring . Imidazole is a 5-membered ring consisting of three carbon atoms, and two nitrogen centers at the 1- and 3-positions . Pyridine is a 6-membered ring consisting of five carbon atoms and one nitrogen center .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A specific method for the synthesis of a series of imidazo[1,2-a]pyridines involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, reasonably fast, very clean, high yielding, simple workup and environmentally benign .


Molecular Structure Analysis

The molecular structure of “this compound” is complex, involving multiple rings and functional groups. The compound contains an imidazole ring fused to a pyridine ring . The structure of similar compounds has been established on the basis of X-ray structural analysis .


Chemical Reactions Analysis

The chemical reactions involving imidazo[1,2-a]pyridines are diverse. For instance, 2-methylimidazo[1,2-a]pyridine can react with bromine and iodine, providing 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides . The structure of these products was confirmed by X-ray structural analysis .

Scientific Research Applications

Synthesis and Structural Characterization :

  • Research on compounds like dabigatran etexilate tetrahydrate, which share a complex structure with the sulfonamide group, focuses on understanding molecular conformations through crystallographic analysis. These studies provide insights into the molecular interactions that could influence the biological activity of similar compounds (Hong-qiang Liu et al., 2012).

Antimicrobial Activity :

  • Arylazopyrazole pyrimidone clubbed heterocyclic compounds have been synthesized and evaluated for their antimicrobial properties against various bacteria and fungi. This research underscores the potential of sulfonamide-based compounds in developing new antimicrobial agents (Nikulsinh Sarvaiya et al., 2019).

Anticancer Evaluation :

  • Novel N-(guanidinyl)benzenesulfonamides bearing pyrazole, pyrimidine, and pyridine moieties have been prepared and evaluated for their anticancer activity, particularly against human tumor breast cell lines. These studies explore the structure-activity relationship, contributing to the development of new anticancer drugs (M. Ghorab et al., 2014).

Anti-Inflammatory and Analgesic Activities :

  • Celecoxib derivatives have been synthesized and their biological activities, including anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents, were evaluated. Such research highlights the multifaceted applications of sulfonamide derivatives in treating various conditions (Ş. Küçükgüzel et al., 2013).

Antibacterial and Antifungal Activity :

  • Some new Pyrazolo[1,5-a]pyrimidine and Pyrazolo[1,5-c]triazine derivatives containing a sulfathiazole moiety were synthesized and showed good antibacterial and antifungal activity, underscoring the therapeutic potential of sulfonamide compounds in combating microbial infections (E. H. El-Sayed et al., 2020).

Future Directions

Imidazo[1,2-a]pyridines have been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, the future directions in the research of “4-ethyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide” and similar compounds could involve further exploration of their medicinal properties and potential applications in drug discovery .

properties

IUPAC Name

4-ethyl-N-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S/c1-3-15-4-6-17(7-5-15)24(22,23)19-10-8-16-13-21-11-9-14(2)12-18(21)20-16/h4-7,9,11-13,19H,3,8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQAJYFZEMFJRHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NCCC2=CN3C=CC(=CC3=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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